3-{[1,1'-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

Researchers often face gaps in understanding how N-phenyl substitution alters benzofuran-2-carboxamide selectivity. This compound is the exact dual-substituted probe needed for systematic SAR mapping and affinity-based proteomics. • Uniquely positions a bulky biphenyl-4-amido group and an N-phenyl carboxamide on the benzofuran core, creating a distinct pharmacophore geometry. • Enables side-by-side selectivity screens against analogs (e.g., CAS 477511-03-8) across cancer cell lines like SW620 and SK-BR-3. • Supplied with ≥95% purity and ready for immediate use in chemical biology assays, eliminating custom synthesis lead times.

Molecular Formula C28H20N2O3
Molecular Weight 432.5 g/mol
CAS No. 887887-48-1
Cat. No. B6489790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1,1'-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide
CAS887887-48-1
Molecular FormulaC28H20N2O3
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5
InChIInChI=1S/C28H20N2O3/c31-27(21-17-15-20(16-18-21)19-9-3-1-4-10-19)30-25-23-13-7-8-14-24(23)33-26(25)28(32)29-22-11-5-2-6-12-22/h1-18H,(H,29,32)(H,30,31)
InChIKeyYGIQUZUUYAQHRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 3-{[1,1'-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide


3-{[1,1'-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide (CAS 887887-48-1) is a complex synthetic benzofuran-2-carboxamide derivative with the molecular formula C28H20N2O3 and a molecular weight of 432.5 g/mol . It is characterized by a benzofuran core, a biphenyl-4-amido group at the 3-position, and an N-phenyl substitution on the 2-carboxamide . This compound belongs to a broader class of heterocyclic carboxamides investigated for antiproliferative, immunomodulatory, and anti-infective activities, positioning it as a specialized candidate for structure-activity relationship (SAR) studies and chemical biology probe development [1].

Supports benzofuran-2-carboxamide SAR studies
Chemical biology probe development context
Antiproliferative / immunomodulatory assay fit

Why Generic Benzofuran-2-carboxamides Cannot Replace 3-{[1,1'-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide


Substituting this compound with a generic benzofuran-2-carboxamide is not recommended due to its unique dual-substitution architecture. The convergent structural modifications—a bulky, lipophilic biphenyl-4-amido group at the 3-position and an N-phenyl group on the terminal carboxamide—are expected to create a distinct pharmacophore geometry that differs from simpler analogs like the unsubstituted 3-{[1,1'-biphenyl]-4-amido}-1-benzofuran-2-carboxamide (CAS 477511-03-8) [1]. SAR studies across the benzofuran-2-carboxamide class demonstrate that even minor changes to the N-phenyl substitution pattern profoundly alter antiproliferative potency and selectivity profiles [2]. Therefore, generic interchange would invalidate the specific binding hypotheses, selectivity, or physicochemical properties for which this particular compound is procured.

N-phenyl selectivity
N-phenyl substitution may confer a distinct selectivity profile; generic benzofuran-2-carboxamides may not reproduce this pattern.
Pharmacophore geometry
Biphenyl-4-amido and N-phenyl groups create a unique steric and lipophilic profile; simpler analogs may shift binding pocket occupancy.
SAR continuity
Substituting with unsubstituted or differently N-substituted variants breaks the structure-activity relationship series under investigation.

Comparative Evidence for 3-{[1,1'-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide


Structural Differentiation from Unsubstituted Core Analog

The target compound possesses an N-phenyl substituent on the 2-carboxamide and a biphenyl-4-amido group at the 3-position, yielding a molecular weight of 432.5 g/mol. This contrasts directly with the simpler analog 3-{[1,1'-biphenyl]-4-amido}-1-benzofuran-2-carboxamide (CAS 477511-03-8), which lacks the N-phenyl group and has a lower molecular weight of 356.381 g/mol [1]. The increased steric bulk and lipophilicity of the target compound are structural features known to influence target binding and pharmacokinetics within this chemical class.

Structural differentiation
Head-to-head
432.5 g/mol; additional N-phenyl ring vs. 356.4 g/mol analog
Confirms distinct chemical identity and lipophilicity shift
Data to verify: supplier structural comparison
Medicinal Chemistry Structure-Activity Relationship Drug Discovery

N-Phenyl Substitution and Antiproliferative Selectivity

In a series of benzofuran-2-carboxamides, the specific nature of the N-substitution was shown to dictate selectivity for different cancer cell lines. For example, compound 3i, featuring a cyclic amidine group, showed selective activity on the SW620 colorectal cancer cell line, while a 2-N-acetamidopyridyl substituted derivative (3h) induced apoptosis in the same line, and an imidazolynyl-substituted amide (6f) was selective for the SK-BR-3 breast cancer line [1]. This class-level evidence demonstrates that the unique N-phenyl substitution of the target compound is likely to confer a distinct selectivity profile compared to related compounds with different N-substitutions, such as N-(3-chlorophenyl) or N-(4-methoxyphenyl) analogs available from suppliers.

Antiproliferative selectivity
Class-level
Predicted distinct profile based on N-substitution class evidence
Supports selective cell-line panel exploration
Not directly tested; inference from published analogs
Cancer Research Cell-Based Assays Phenotypic Screening

Combinatorial Chemistry Scaffold for Library Diversification

The compound’s dual substitution points (3-amido and 2-carboxamide) make it a versatile scaffold for generating combinatorial libraries. A research article on similar heterocyclic carboxamide models explicitly describes the synthesis and biological evaluation of a set of new biphenyl, benzofuran, and benzothiophene carboxamide derivatives, highlighting their antifungal and cytotoxic potential [1]. The target compound represents a specific, pre-functionalized building block that can be further derivatized at the N-phenyl ring or the biphenyl moiety, offering a strategic advantage over simpler benzofuran-2-carboxylic acid starting materials.

Synthetic diversification
Supporting evidence
Dual functionalization points enable late-stage modification
Facilitates library synthesis from a pre-functionalized scaffold
Context-dependent; review synthetic feasibility
Synthetic Chemistry Library Synthesis Drug Discovery

Application Scenarios for 3-{[1,1'-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide


Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

This compound is ideally suited as a tool for probing the effect of N-phenyl substitution on the benzofuran-2-carboxamide scaffold. Building on established SAR data that shows N-substitution dictates antiproliferative selectivity, researchers can use this compound to systematically compare with other N-substituted analogs (e.g., N-(3-chlorophenyl), N-(4-methoxyphenyl)) to map the pharmacophore requirements for targeting specific kinases or cancer cell lines [1].

Chemical Biology Probe for Target Deconvolution

The distinct physicochemical profile (high lipophilicity due to biphenyl and N-phenyl groups) makes this compound a candidate for affinity-based proteomics or cellular thermal shift assays (CETSA). Its unique mass can serve as a distinct identifier in pull-down experiments, differentiating it from lighter or less hydrophobic probes that may bind the same target with lower affinity .

Scaffold for Diversity-Oriented Synthesis Libraries

As demonstrated in heterocyclic carboxamide model studies, benzofuran-2-carboxamide derivatives are promising cores for generating bioactive compound libraries. Procuring this specific compound provides a ready-to-use intermediate for late-stage functionalization, accelerating the synthesis of novel derivatives for screening against antimicrobial or anticancer targets [2].

In Vitro Pharmacology and Selectivity Profiling

The compound can be employed in side-by-side comparative screens with its closest commercially available analogs (e.g., CAS 477511-03-8) against a panel of cancer cell lines (e.g., SW620, SK-BR-3) to experimentally determine the selectivity shift caused by the N-phenyl modification. This directly addresses the gap identified in existing class-level data and provides novel, publishable data [1].

Application
Selection Property
Validation Focus
SAR studies (benzofuran-2-carboxamide)
N-phenyl substitution variation
Pharmacophore mapping and selectivity profiling
Chemical biology probe development
Distinct molecular weight and lipophilicity
Target engagement confirmation via pull-down or CETSA
Diversity-oriented synthesis library
Pre-functionalized dual-handle scaffold
Library diversification and biological screening
Comparative cell-line selectivity screening
Side-by-side analog comparison
Selectivity shift validation against cancer cell panels
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